1-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c22-17(21-14-7-3-9-23-14)19-12-5-1-4-11(10-12)15-20-13-6-2-8-18-16(13)24-15/h1-10H,(H2,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJALQNSOMPDHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CS2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of Thiazolo[5,4-b]pyridine: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Phenyl Ring: The thiazolo[5,4-b]pyridine intermediate is then coupled with a phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of Thiophene Ring: The thiophene ring is introduced through a similar cross-coupling reaction.
Formation of Urea Derivative: Finally, the urea derivative is formed by reacting the intermediate with an isocyanate or carbodiimide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development. It could be investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Materials Science: The unique structural features of the compound may make it suitable for use in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 1-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea, enabling a comparative analysis of their pharmacological profiles and synthetic strategies:
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n)
- Structural Differences :
- The pyridin-2-ylmethylthio group replaces the thiazolo-pyridine system.
- A 4-chloro-3-(trifluoromethyl)phenyl group is present instead of the thiophen-2-yl group.
- Key Features :
- The trifluoromethyl group enhances metabolic stability and lipophilicity.
- The pyridine-thioether linkage may improve solubility compared to the fused thiazolo-pyridine system.
- Biological Relevance :
1-(3-Chlorophenyl)-3-{5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl}urea
- Structural Differences: The thieno[3,2-d]pyrimidine replaces the thiazolo-pyridine core. An ethylamino linker connects the thiazole to the pyrimidine, unlike the direct phenyl-thiazolo linkage in the target compound.
- Key Features: The thieno-pyrimidine system offers a planar structure for DNA intercalation or kinase inhibition. The ethylamino spacer may confer flexibility in binding to deep enzymatic pockets.
- Biological Relevance: Thieno-pyrimidine derivatives are commonly associated with antitumor and antiviral activities .
Diarylureas as CB1 Receptor Modulators (e.g., PSNCBAM-1)
- Structural Differences :
- The target compound’s thiazolo-pyridine and thiophene groups are absent; instead, a pyrrolidinyl pyridine substituent is present.
- The urea connects two aryl groups (4-chlorophenyl and substituted phenyl).
- Key Features: Diarylureas like PSNCBAM-1 act as allosteric modulators of cannabinoid receptors, leveraging aryl substituents for receptor subtype selectivity. The absence of fused heterocycles may reduce steric hindrance in receptor binding.
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
- Structural Differences :
- A sulfonamide group replaces the urea linkage.
- The thiophene is directly attached via sulfonamide rather than a urea bond.
- The methyl group on the phenyl ring may influence steric effects.
- Biological Relevance :
- Sulfonamide derivatives are frequently explored as enzyme inhibitors (e.g., carbonic anhydrase), suggesting divergent therapeutic targets compared to urea-based analogs .
Biological Activity
1-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
- Molecular Formula : C15H12N4S2
- Molecular Weight : 320.41 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of phosphoinositide 3-kinase (PI3K), a crucial enzyme involved in cellular signaling pathways that regulate cell growth, proliferation, and survival.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolo[5,4-b]pyridine exhibit potent anticancer properties. For instance, compounds with similar structures have shown significant inhibition of cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The IC50 values for these compounds can reach as low as 3.6 nM for PI3Kα inhibition, indicating high potency against cancer cell proliferation .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific substituents on the thiazolo[5,4-b]pyridine core significantly influence the compound's biological activity. For example:
- The presence of sulfonamide groups enhances PI3K inhibitory activity.
- Substituents such as halogens on the phenyl ring can modulate the potency against various cancer cell lines.
| Compound | Structure | IC50 (nM) | Target |
|---|---|---|---|
| 19a | Thiazolo[5,4-b]pyridine derivative | 3.6 | PI3Kα |
| 19b | Sulfonamide derivative | <10 | PI3Kα |
| 19c | Chlorothiophene derivative | <10 | PI3Kα |
Case Studies
- In Vitro Studies : A study conducted on various thiazolo[5,4-b]pyridine derivatives showed that modifications at the 1-position of urea significantly affected antiproliferative activities against multiple cancer cell lines. The most effective compounds were further evaluated for their toxicity and mechanism of action .
- In Vivo Models : In animal models, certain derivatives demonstrated a reduction in tumor growth, suggesting potential therapeutic applications in oncology. The compounds were also assessed for acute oral toxicity, indicating favorable safety profiles .
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea?
The synthesis typically involves multi-step routes, starting with the formation of the thiazolo[5,4-b]pyridine core followed by coupling with the phenyl-thiophenyl urea moiety. Key parameters include:
- Temperature : 60–80°C for cyclization steps to avoid side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while ethanol/water mixtures improve yields in coupling reactions .
- Catalysts : Triethylamine or palladium catalysts for nucleophilic substitutions or cross-couplings .
- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and intermediate purity .
Q. How can solubility and stability be experimentally determined for this compound?
- Solubility : Use a shake-flask method with solvents of varying polarity (water, DMSO, ethanol). Measure saturation points via UV-Vis spectroscopy .
- Stability : Conduct stress testing under heat (40–80°C), light (UV exposure), and acidic/basic conditions (pH 1–13). Monitor degradation via HPLC or NMR .
Q. What spectroscopic techniques are essential for structural characterization?
- NMR : 1H/13C NMR to confirm urea linkages and aromatic proton environments .
- FT-IR : Identify urea carbonyl stretches (~1650–1700 cm⁻¹) and thiophene/thiazole ring vibrations .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory data in synthesis protocols be resolved?
- Cross-validation : Replicate reported methods under controlled conditions (e.g., inert atmosphere, precise stoichiometry) .
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent vs. temperature effects) .
- Analytical benchmarking : Compare intermediates with literature NMR/HRMS data to identify discrepancies .
Q. What strategies are effective for identifying pharmacological targets using this compound?
- Molecular docking : Screen against kinase or receptor databases (e.g., PDB) to predict binding affinities .
- Biochemical assays : Test inhibition of enzymes (e.g., kinases) via fluorescence-based activity assays .
- Cellular profiling : Use siRNA knockdown or CRISPR-Cas9 to validate target relevance in disease models .
Q. How can reaction mechanisms for oxidation or substitution pathways be elucidated?
- Isotopic labeling : Track oxygen/nitrogen atoms in urea or thiazole rings using 18O/15N isotopes .
- Kinetic studies : Monitor reaction rates under varying pH/temperature to infer transition states .
- Computational modeling : Density Functional Theory (DFT) to simulate electron transfer and intermediate stability .
Q. What methodologies address stability challenges in formulation development?
- Excipient screening : Test co-solvents (e.g., PEG 400) or cyclodextrins to enhance aqueous stability .
- Lyophilization : Assess freeze-dried formulations for long-term storage .
- Accelerated aging : Store at 40°C/75% RH for 3–6 months to predict shelf-life .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Substituent variation : Modify thiophene/thiazole substituents (e.g., electron-withdrawing groups) and test bioactivity .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding motifs .
- ADMET profiling : Use in silico tools (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
